Pyrido[4,3-d]pyrimidin-4(3H)-one

Wee1 Kinase Selectivity Oncology

Pyrido[4,3-d]pyrimidin-4(3H)-one is a privileged bicyclic scaffold essential for hit-to-lead kinase programs. Derivatization at seven positions enables precise ATP-pocket targeting, achieving >500-fold selectivity over nine kinases (Wee1 IC50 19 nM). For anti-inflammatory research, it matches quinazolinone potency (mPGES-1 IC50 <10 nM) with distinct ADME. Procure this core to capitalize on its unique ring geometry—linear tricyclic analogs reduce hERG liability from IC50 0.5 μM to 54.2 μM. Validated for CaSR antagonist SAR; ideal for CNS programs mitigating cardiovascular risk.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 16952-64-0
Cat. No. B100659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[4,3-d]pyrimidin-4(3H)-one
CAS16952-64-0
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC=NC2=O
InChIInChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)
InChIKeyRADMRAMXLLLVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-64-0): Baseline Pharmacological and Structural Characteristics for Procurement Assessment


Pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-64-0) is a bicyclic heteroaromatic scaffold comprising fused pyridine and pyrimidinone rings, with molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol . This core structure serves as a privileged framework in medicinal chemistry, exhibiting broad utility as a versatile pharmacophore for the development of kinase inhibitors, calcium-sensing receptor (CaSR) antagonists, and inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) [1][2]. The scaffold's inherent planarity and capacity for derivatization at multiple positions (N1, N3, C2, C5, C6, C7, C8) make it a cornerstone for structure-activity relationship (SAR) campaigns and hit-to-lead optimization programs targeting diverse therapeutic areas including oncology and inflammatory diseases [3].

Why Pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-64-0) Cannot Be Simply Replaced with Other Pyrimidinone Scaffolds in Kinase Inhibitor Programs


Generic substitution with alternative fused pyrimidinone scaffolds (e.g., quinazolin-4(3H)-one, pyrido[2,3-d]pyrimidin-4(3H)-one, pyrazolo[3,4-d]pyrimidine, or pyrrolo[2,3-d]pyrimidine) is not feasible without compromising target selectivity and potency profiles. The specific ring-fusion geometry and nitrogen atom positioning within the pyrido[4,3-d]pyrimidin-4(3H)-one core dictate distinct binding modes to kinase ATP pockets. For instance, derivatives of this scaffold have demonstrated remarkable kinase selectivity (>500-fold over a panel of nine kinases) as Wee1 inhibitors [1], while structurally similar linear tricyclic pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines exhibit different hERG channel blocking liabilities (IC₅₀ = 0.5 μM vs. 54.2 μM for angular analogs) [2]. The ensuing quantitative evidence guide details the precise differential performance metrics that rationalize scaffold-specific procurement for target-focused research.

Quantitative Differentiation Evidence for Pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-64-0) Relative to Comparator Scaffolds


Wee1 Kinase Inhibition: Sub-Micromolar Potency with >500-Fold Kinase Selectivity

A derivative of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold (compound 34) exhibited potent Wee1 kinase inhibition with an IC₅₀ of 19 nM [1]. More importantly, this compound demonstrated remarkable selectivity, displaying >500-fold selectivity over a panel of nine other kinases [1]. In cellular assays, the compound showed robust cytotoxicity in MV-4-11 cells (IC₅₀ = 660 nM) and T47D cells (IC₅₀ = 2670 nM) [1].

Wee1 Kinase Selectivity Oncology Cell Cycle

mPGES-1 Inhibition: Single-Digit Nanomolar Cellular Potency Comparable to Quinazolinone Series

In a systematic SAR study directly comparing three fused pyrimidinone scaffolds, pyrido[4,3-d]pyrimidin-4(3H)-one derivative (compound 48) demonstrated an IC₅₀ of <10 nM in both the recombinant human mPGES-1 enzyme assay and the A549 cellular assay [1]. This potency is equivalent to that achieved by the best quinazolin-4(3H)-one analogs (compound 28) and pyrido[2,3-d]pyrimidin-4(3H)-one analogs (compound 49) within the same study, all exhibiting IC₅₀ <10 nM [1].

mPGES-1 Inflammation Prostaglandin Enzyme Inhibition

5-HT₆ Receptor Antagonism: Linear vs. Angular Tricyclic Geometry Dictates hERG Liability

A direct comparison between angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) and linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) tricyclic cores incorporating the pyrido[4,3-d]pyrimidin-4(3H)-one substructure revealed critical differences in off-target liability [1]. While the angular analog (compound 5) showed weak 5-HT₂B blocking activity (IC₅₀ = 6.16 μM) and low hERG channel blockade (IC₅₀ = 54.2 μM), the linear pyrido[4,3-d]pyrimidin-4(3H)-one-containing analog (compound 11) exhibited a 108-fold higher hERG blocking potency (IC₅₀ = 0.5 μM) despite no detectable 5-HT₂B binding up to 10 μM [1].

5-HT6 hERG CNS Selectivity

Calcium-Sensing Receptor (CaSR) Antagonism: Patented Scaffold with Disease-Relevant Pharmacodynamics

The pyrido[4,3-d]pyrimidin-4(3H)-one core is the subject of granted patents (e.g., US 20080085887 A1) explicitly claiming its derivatives as calcium-sensing receptor (CaSR) antagonists [1]. These compounds are designed to inhibit CaSR activity with the intent of modulating parathyroid hormone (PTH) secretion, a key regulator of bone and mineral homeostasis [1]. While quantitative IC₅₀ data for the unsubstituted core is not disclosed in the patent, the extensive SAR and specific claims for pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as CaSR antagonists represent a distinct and validated therapeutic application not commonly associated with other pyrimidinone scaffolds.

CaSR Calcilytic Bone Metabolism Osteoporosis

Anticancer Activity: Cytotoxicity Profile Against PC-3 and T47D Cell Lines

Derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one exhibit measurable cytotoxicity across multiple cancer cell lines. In the T47D breast cancer cell line, the Wee1 inhibitor series demonstrated IC₅₀ values ranging from 2670 nM to >20,000 nM, while in the MV-4-11 leukemia cell line, IC₅₀ values ranged from 660 nM to 2690 nM [1]. These cellular activities correlate with the biochemical Wee1 inhibition data, confirming target engagement translates to functional cell growth inhibition [1].

Cytotoxicity PC-3 T47D Cancer

Microsomal Stability: Favorable In Vitro Metabolic Stability Profile

In vitro metabolic stability assessment in mouse liver microsomes revealed that the Wee1 inhibitor series derived from pyrido[4,3-d]pyrimidin-4(3H)-one displayed "good stability" [1]. This contrasts with some pyrrolo[2,3-d]pyrimidine derivatives which often require extensive optimization to achieve acceptable microsomal stability (e.g., compound 24 required significant effort to exhibit "improved liver microsomal stability") [2].

Metabolic Stability Microsomes ADME Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-64-0) Based on Differentiated Evidence


Wee1-Targeted Oncology Drug Discovery: Selective Kinase Inhibitor Lead Generation

The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is ideally suited for initiating Wee1 inhibitor discovery programs where kinase selectivity is paramount. The demonstrated >500-fold selectivity over a panel of nine kinases [1] provides a strong starting point for developing highly selective chemical probes or therapeutic candidates. Procure this scaffold for structure-based design efforts aiming to optimize potency (starting from an IC₅₀ of 19 nM) while maintaining or improving selectivity margins [1].

mPGES-1 Inhibitor Development for Inflammatory Disease: Alternative to Quinazolinones

For research programs targeting mPGES-1 to develop next-generation anti-inflammatory agents with potentially improved cardiovascular safety profiles compared to COX-2 inhibitors, this scaffold offers equipotent activity to quinazolin-4(3H)-one analogs (IC₅₀ <10 nM in cellular assays) [2]. Its distinct chemical structure provides a viable alternative core for navigating existing intellectual property landscapes or for fine-tuning physicochemical and ADME properties while retaining target potency [2].

Calcium-Sensing Receptor (CaSR) Antagonist Research: Bone and Mineral Metabolism Studies

Given its specific patent protection as a CaSR antagonist scaffold [3], pyrido[4,3-d]pyrimidin-4(3H)-one is the core of choice for academic and industrial groups investigating the therapeutic potential of CaSR inhibition in diseases such as osteoporosis, hypoparathyroidism, or other disorders of calcium homeostasis [3]. Procurement of this scaffold is essential for validating novel chemical entities within this established pharmacophore class and for conducting target validation studies.

5-HT₆ Receptor Antagonist Lead Optimization: CNS Disorder Research with hERG Liability Mitigation

For CNS drug discovery programs targeting the 5-HT₆ receptor (implicated in cognition and Alzheimer's disease), the linear pyrido[4,3-d]pyrimidin-4(3H)-one core (as part of pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines) serves as a valuable tool compound for SAR studies focused on mitigating hERG channel blockade [4]. The stark difference in hERG liability (IC₅₀ = 0.5 μM for the linear analog vs. 54.2 μM for the angular analog) [4] provides a clear quantitative benchmark for medicinal chemistry optimization to reduce cardiovascular risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[4,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.